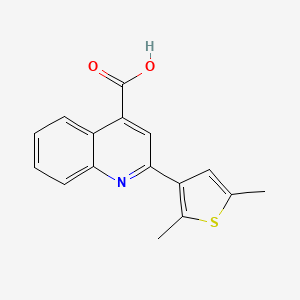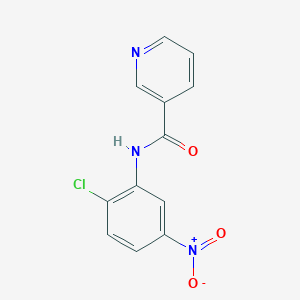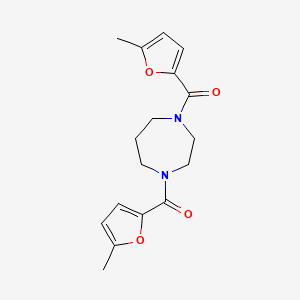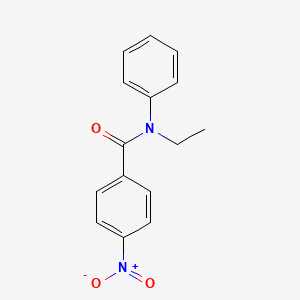
2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thienoquinolines, including derivatives similar to 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, involves several key steps such as site-selective palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations. These methods have been employed to produce diverse regioisomeric derivatives with high selectivity and yields. For example, Ponce et al. (2020) developed a synthetic strategy that tolerates various functional groups and proceeds with high overall yields, demonstrating the flexibility and efficiency of these methods in synthesizing complex quinoline derivatives (Ponce, Torres Rodríguez, Flader, Ehlers, & Langer, 2020).
Molecular Structure Analysis
The molecular structure of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid and its derivatives has been analyzed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. These studies reveal detailed information about the chemical shifts, vibrational wavenumbers, and electronic properties, contributing to a deeper understanding of the molecule's structure and reactivity. Fatma et al. (2015) provided comprehensive spectral analysis and quantum chemical studies to understand the molecular geometry, electronic properties, and reactivity descriptors of similar quinoline derivatives, showcasing the compound's complex structure and potential for further chemical modification (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
2-(2,5-Dimethyl-3-thienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential for generating a wide range of derivatives. These reactions include condensation, cyclization, and substitution reactions, which can be influenced by the presence of different functional groups and reaction conditions. The versatility in chemical reactivity is demonstrated through the synthesis of novel derivatives with potential biological activity, as explored in the work by DoganKoruznjak et al. (2002), where novel derivatives of thienoquinolones were synthesized and evaluated for their cytostatic activities against malignant cell lines (DoganKoruznjak, Slade, Zamola, Pavelić, & Karminski-Zamola, 2002).
Physical Properties Analysis
The physical properties of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are influenced by the molecular structure, particularly by the presence of functional groups and the compound's overall conformation. Research on the crystal structures and optical properties of pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent by Goszczycki et al. (2017) provides insight into how molecular arrangement affects the compound's physical characteristics and fluorescent properties (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).
Propiedades
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-7-12(10(2)20-9)15-8-13(16(18)19)11-5-3-4-6-14(11)17-15/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJAQDMHRFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)
![1,3-dimethyl-N-[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5674929.png)
![1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone](/img/structure/B5674931.png)


![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5674961.png)
![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5674992.png)
![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)
![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)